molecular formula C7H11ClN4 B12938232 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride

Cat. No.: B12938232
M. Wt: 186.64 g/mol
InChI Key: UMSICUPNGCTNJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride is a heterocyclic compound belonging to the triazine family Triazines are known for their diverse applications in various fields, including chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of catalysts. For instance, the reaction of cyanuric chloride with cyclopropylamine and methylamine under basic conditions can yield the desired triazine derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis and solid-phase synthesis are also explored for efficient production .

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-6-methyl-1,3,5-triazin-2-amine hydrochloride involves its interaction with specific molecular targets. The compound’s triazine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are subject to ongoing research .

Properties

Molecular Formula

C7H11ClN4

Molecular Weight

186.64 g/mol

IUPAC Name

4-cyclopropyl-6-methyl-1,3,5-triazin-2-amine;hydrochloride

InChI

InChI=1S/C7H10N4.ClH/c1-4-9-6(5-2-3-5)11-7(8)10-4;/h5H,2-3H2,1H3,(H2,8,9,10,11);1H

InChI Key

UMSICUPNGCTNJB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC(=N1)N)C2CC2.Cl

Origin of Product

United States

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